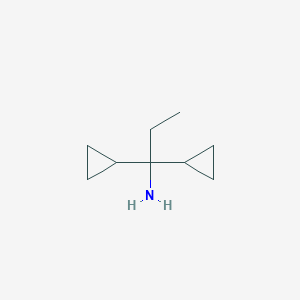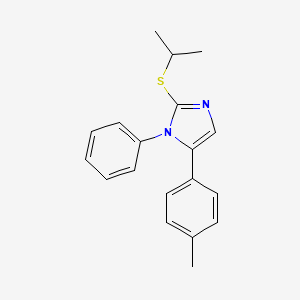
1,1-Dicyclopropylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dicyclopropylpropan-1-amine is an organic compound characterized by the presence of two cyclopropyl groups attached to a central propan-1-amine structure
Mecanismo De Acción
Mode of Action
It’s worth noting that the mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of 1,1-Dicyclopropylpropan-1-amine’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent biochemical reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include temperature, pH, presence of other molecules, and specific conditions within the biological system where the compound is active.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dicyclopropylpropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclopropylmethylamine with cyclopropylmethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dicyclopropylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
1,1-Dicyclopropylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Cyclopropylamine: A simpler analog with one cyclopropyl group.
Cyclopropylmethylamine: Contains a cyclopropyl group attached to a methylamine structure.
1,1-Dicyclopropylethane: Similar structure but with an ethane backbone instead of propane.
Uniqueness: 1,1-Dicyclopropylpropan-1-amine is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1,1-dicyclopropylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-9(10,7-3-4-7)8-5-6-8/h7-8H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBNDGCJOKGDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)(C2CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]prop-2-enamide](/img/structure/B2855748.png)


![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855752.png)
![5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2855754.png)
![methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855756.png)
![ETHYL 2-[2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2855758.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2855762.png)
![methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate](/img/structure/B2855763.png)

![1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2855766.png)
![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/new.no-structure.jpg)
![methyl 2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855769.png)

